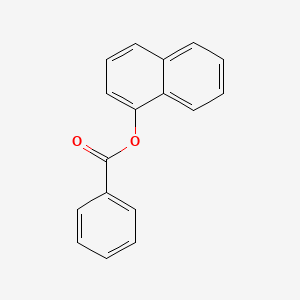

1-Naphthyl benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(14-8-2-1-3-9-14)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWCTFLBFSWYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209513 | |

| Record name | 1-Naphthyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-55-6 | |

| Record name | 1-Naphthalenol, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Naphthyl benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6K7F22XRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Naphthalen-1-yl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of naphthalen-1-yl benzoate (CAS No: 607-55-6). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and a logical workflow for its synthesis.

Core Physical and Chemical Properties

Naphthalen-1-yl benzoate is an aromatic ester with the chemical formula C₁₇H₁₂O₂. It is formed from the esterification of 1-naphthol and benzoic acid. Understanding its physical properties is crucial for its application in chemical synthesis and materials science.

Data Presentation: Quantitative Physical Properties

The known physical properties of naphthalen-1-yl benzoate are summarized in the table below. It is important to note that while the melting point has been experimentally determined, some other values are estimates and should be treated as such in precise applications.

| Property | Value | Notes |

| Molecular Weight | 248.28 g/mol | Calculated |

| Melting Point | 55.85°C | Experimentally determined |

| Boiling Point | 351.35°C | Rough estimate |

| Density | 1.1290 g/cm³ | Rough estimate |

| Refractive Index | 1.6000 | Estimate |

| XLogP3 | 4.4 | Computed |

| Molecular Formula | C₁₇H₁₂O₂ | - |

| CAS Number | 607-55-6 | - |

Experimental Protocols

Detailed methodologies for the synthesis of naphthalen-1-yl benzoate and the determination of its key physical properties are provided below. These protocols are based on standard laboratory techniques.

Synthesis of Naphthalen-1-yl Benzoate via Fischer-Speier Esterification

The most common method for preparing naphthalen-1-yl benzoate is the Fischer-Speier esterification of 1-naphthol and benzoic acid using an acid catalyst.

Materials:

-

1-Naphthol

-

Benzoic acid

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable non-polar solvent)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reactant Setup: In a round-bottomed flask, combine equimolar amounts of 1-naphthol and benzoic acid. For example, use 14.4 g (0.1 mol) of 1-naphthol and 12.2 g (0.1 mol) of benzoic acid.

-

Solvent and Catalyst Addition: Add a suitable volume of toluene to dissolve the reactants (e.g., 100 mL). Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 4-8 hours. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water byproduct.

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted benzoic acid.

-

Water.

-

Saturated sodium chloride solution (brine) to aid in the separation of the layers.

-

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude naphthalen-1-yl benzoate.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain the final product.

Determination of Melting Point (Capillary Method)

Equipment:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of purified naphthalen-1-yl benzoate

Procedure:

-

Sample Preparation: Finely crush a small amount of the dry, purified naphthalen-1-yl benzoate.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (56°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound should exhibit a sharp melting range of 1-2°C.

Standard Method for Boiling Point Determination

The boiling point of a liquid is determined by distillation. For a high-boiling point solid like naphthalen-1-yl benzoate, vacuum distillation is required to prevent decomposition.

Procedure Outline:

-

A sample of the compound is placed in a distillation flask suitable for vacuum distillation.

-

The apparatus is connected to a vacuum pump, and the pressure is lowered to a stable value.

-

The sample is heated, and the temperature of the vapor that distills is recorded at the measured pressure.

-

The observed boiling point is then corrected to standard atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.

Standard Method for Density Determination

The density of a solid can be determined by the displacement method.

Procedure Outline:

-

Weigh a sample of naphthalen-1-yl benzoate.

-

Choose a liquid in which the compound is insoluble (e.g., water).

-

Measure a known volume of the liquid in a graduated cylinder.

-

Add the weighed solid to the graduated cylinder and record the new volume.

-

The density is calculated by dividing the mass of the solid by the volume of liquid it displaces.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of naphthalen-1-yl benzoate.

Caption: Synthesis Workflow for Naphthalen-1-yl Benzoate.

1-Naphthyl benzoate molecular weight and formula

This document provides the core chemical properties of 1-Naphthyl benzoate, a chemical compound often used as an intermediate in organic synthesis.[1] It is an ester of 1-naphthol and benzoic acid.[1]

Chemical Identity and Properties

The fundamental molecular details of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and material specification in a research and development context.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂O₂ | PubChem[2], SIELC Technologies[3] |

| Molecular Weight | 248.27 g/mol | PubChem[2] |

| Alternate Value | 248.28 g/mol | Stenutz[4] |

| CAS Number | 607-55-6 | Benchchem[1], ChemicalBook[5] |

| IUPAC Name | naphthalen-1-yl benzoate | PubChem[2] |

| Synonyms | α-naphthyl benzoate, 1-Naphthalenol benzoate | Stenutz[4], PubChem[2] |

Logical Relationship: Synthesis

The primary method for synthesizing this compound is through the esterification of 1-naphthol with benzoic acid. This reaction can be catalyzed by an acid.[1] The relationship between the reactants and the product is illustrated in the following diagram.

References

1-Naphthyl benzoate melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 1-Naphthyl Benzoate

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, including detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Physicochemical Data of this compound

This compound, with the chemical formula C₁₇H₁₂O₂, is an aromatic ester.[1][2] Its physical properties, specifically its melting and boiling points, are critical for its identification, purification, and application in various synthetic and analytical procedures.

Quantitative Data Summary

The experimentally determined and estimated physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Notes |

| Melting Point | 55.85°C | |

| Boiling Point | 351.35°C | Rough Estimate |

| Molecular Weight | 248.28 g/mol | [1] |

| CAS Number | 607-55-6 | [2] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental in chemical analysis for substance identification and purity assessment.[3]

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[3][4]

Methodology: Capillary Method

This protocol outlines the standard procedure using a melting point apparatus like a DigiMelt or a Thiele tube.

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.[4]

-

Packing the Sample: The open end of the capillary tube is pressed into the sample. The tube is then inverted and tapped gently on a hard surface to compact the solid at the bottom of the tube to a height of 5-10 mm.[4]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a Thiele tube containing a high-boiling liquid like paraffin oil.[5]

-

Digital Apparatus (e.g., DigiMelt): The prepared capillary tube is inserted into the heating block of the apparatus.[3]

-

-

Heating and Observation: The apparatus is heated gently. A rapid heating rate can be used initially, but the rate should be slowed to approximately 2°C per minute when the temperature is about 15-20°C below the expected melting point.[3]

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first drop of liquid becomes visible.

-

The temperature at which the entire sample has completely melted into a clear liquid. This range is the melting point of the sample.

-

Caption: Experimental workflow for melting point determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4][5] The presence of non-volatile impurities will typically elevate the boiling point.

Methodology: Thiele Tube Method

-

Sample Preparation: Approximately 2-3 mL of this compound (in its liquid state) is placed into a small, clean, dry test tube. A couple of boiling chips are added to ensure smooth boiling.[4]

-

Apparatus Setup:

-

A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

-

The test tube is securely fastened to a thermometer. The liquid level should be below the water or oil level in the heating bath.[4]

-

This assembly is then clamped and lowered into a Thiele tube filled with a suitable heating liquid (e.g., paraffin oil).

-

-

Heating and Observation:

-

The Thiele tube is heated gently at its side arm.[5]

-

As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

-

Data Recording: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Caption: Experimental workflow for boiling point determination.

Synthesis and Research Context

This compound is typically synthesized through the esterification of 1-naphthol with benzoic acid or its derivatives, such as benzoyl chloride.[6] Its properties are often compared with its isomer, 2-Naphthyl benzoate, to study how the position of the ester linkage on the naphthalene ring affects reactivity and photophysical behavior.[6] The study of such compounds is significant in organic synthesis, where they can serve as intermediates for dyes and potential pharmaceutical agents, and in mechanistic studies of photochemical reactions like the photo-Fries rearrangement.[6]

References

Spectroscopic Analysis of 1-Naphthyl Benzoate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-Naphthyl benzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data for this compound

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | CDCl₃ | CDCl₃ |

| Chemical Shifts (δ) / ppm | 7.0 - 8.5 (complex multiplet, aromatic protons) | ~170 (C=O, ester carbonyl), 110 - 150 (aromatic carbons) |

| Key Features | Absence of a broad singlet peak for the hydroxyl proton of 1-naphthol starting material. | Presence of the downfield ester carbonyl carbon signal. |

Table 2: IR Spectroscopic Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1740 | Strong |

| C-O Stretch (Ester) | ~1160 | Strong |

| Aromatic C-H Stretch | >3000 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

Note: The IR data is based on typical values for aromatic esters and data from closely related substituted naphthyl benzoate derivatives.[1]

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value (m/z) | Fragment Identity |

| Molecular Ion Peak [M]⁺ | 248 | [C₁₇H₁₂O₂]⁺ |

| Base Peak | 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| Other Significant Fragment | 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.75 mL) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The solvent peak (CDCl₃ at δ 77.16 ppm) is typically used as the internal reference.

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

2.3. Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

The Photo-Fries Rearrangement of 1-Naphthyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The photo-Fries rearrangement is a powerful photochemical reaction that transforms an aryl ester into hydroxyaryl ketones. This in-depth technical guide focuses on the photo-Fries rearrangement of 1-Naphthyl benzoate, a process of significant interest in organic synthesis for the creation of functionalized aromatic compounds. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data, where available, to serve as a valuable resource for professionals in research and drug development.

Core Concepts: Mechanism of the Photo-Fries Rearrangement

The photo-Fries rearrangement of this compound is initiated by the absorption of ultraviolet (UV) light. This photochemical process is predominantly an intramolecular, free-radical reaction.[1] Upon excitation to an excited singlet state, the ester undergoes homolytic cleavage of the ester bond (O-CO bond), generating a geminate radical pair, consisting of a 1-naphthoxy radical and a benzoyl radical, confined within a solvent cage.[1]

Within this solvent cage, the radical pair can undergo several competing pathways:

-

Recombination at the oxygen atom: This regenerates the starting material, this compound.

-

Ortho-rearrangement: The benzoyl radical attacks the 2-position of the 1-naphthoxy radical, followed by tautomerization to yield 2-benzoyl-1-naphthol.

-

Para-rearrangement: The benzoyl radical attacks the 4-position of the 1-naphthoxy radical, leading to the formation of 4-benzoyl-1-naphthol after tautomerization.

-

Escape from the solvent cage: The radicals can diffuse out of the solvent cage. The 1-naphthoxy radical can then abstract a hydrogen atom from the solvent or another molecule to form 1-naphthol, a common side product.

The distribution of the ortho and para products, along with the formation of the side product 1-naphthol, is influenced by several factors, including the solvent, the viscosity of the medium, and the wavelength of the incident light.

Quantitative Data

A detailed study of the photo-Fries rearrangement of 1-Naphthyl acetate revealed the following quantum yields for the decay of the excited singlet state, which is the primary step in the rearrangement:[2]

| Compound | Solvent | Quantum Yield (Φ) of Singlet State Decay |

| 1-Naphthyl acetate | Acetonitrile | 0.17 ± 0.02 |

| 1-Naphthyl acetate | Methanol | 0.42 ± 0.04 |

Note: This data represents the efficiency of the initial photochemical step for 1-Naphthyl acetate and serves as an illustrative example. The product distribution between 2-benzoyl-1-naphthol, 4-benzoyl-1-naphthol, and 1-naphthol for this compound would require specific experimental determination.

Experimental Protocols

The following is a generalized experimental protocol for the photo-Fries rearrangement of a 1-Naphthyl ester, based on procedures described for 1-Naphthyl acetate.[1] This protocol can be adapted for this compound.

Materials and Equipment:

-

This compound

-

Anhydrous methanol (or other suitable solvent)

-

Quartz reaction vessel

-

High-pressure mercury lamp (e.g., 125W) or other UV light source with appropriate wavelength output (e.g., 254 nm or 300 nm)

-

Nitrogen gas inlet

-

Magnetic stirrer

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Thin Layer Chromatography (TLC) plates

-

Standard analytical equipment for product characterization (NMR, IR, Mass Spectrometry)

Procedure:

-

Solution Preparation: Dissolve a known amount of this compound in the chosen anhydrous solvent (e.g., methanol) in the quartz reaction vessel. The concentration should be relatively dilute to ensure good light penetration.

-

Degassing: Purge the solution with dry nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

-

Irradiation: While maintaining a gentle nitrogen stream and constant stirring, irradiate the solution with the UV lamp. The reaction vessel should be positioned at a fixed distance from the lamp to ensure consistent irradiation. The reaction time will vary depending on the substrate, solvent, and light source intensity, and should be monitored.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots of the reaction mixture and analyzing them by TLC or GC-MS.

-

Work-up: Once the reaction has reached the desired conversion, stop the irradiation and remove the solvent using a rotary evaporator.

-

Purification: The resulting residue, a mixture of starting material, rearranged products (2-benzoyl-1-naphthol and 4-benzoyl-1-naphthol), and the side product (1-naphthol), can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: The purified products should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm their identity and purity.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction mechanism and a typical experimental workflow.

Caption: Reaction mechanism of the photo-Fries rearrangement of this compound.

Caption: A typical experimental workflow for the photo-Fries rearrangement.

This technical guide provides a foundational understanding of the photo-Fries rearrangement of this compound. For specific applications in drug development and synthesis, further optimization of reaction conditions and detailed quantitative analysis are recommended.

References

Hydrolytic Stability of 1-Naphthyl Benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl benzoate is an aromatic ester with applications in organic synthesis and as an intermediate in the manufacturing of various chemicals. The stability of its ester linkage to hydrolysis is a critical parameter influencing its utility, shelf-life, and environmental fate. This technical guide provides a comprehensive overview of the hydrolytic stability of this compound, detailing the mechanisms of its degradation under various conditions, experimental protocols for stability assessment, and comparative kinetic data. While specific kinetic data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds to provide a robust understanding of its expected behavior.

Hydrolysis Pathways of this compound

The primary hydrolytic degradation pathway for this compound involves the cleavage of the ester bond to yield 1-naphthol and benzoic acid.[1] This reaction can be catalyzed by acid, base, or enzymes.[1]

Chemical Hydrolysis

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release 1-naphthol and benzoic acid.[1]

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the 1-naphthoxide ion, which is a better leaving group than the hydroxide ion. The 1-naphthoxide is then protonated by the newly formed benzoic acid to yield 1-naphthol and a benzoate salt.

Enzymatic Hydrolysis

Esterase enzymes, such as those found in biological systems, can also catalyze the hydrolysis of this compound. For instance, serine esterases utilize a catalytic triad in their active site to facilitate a nucleophilic attack by a serine residue on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then breaks down to release 1-naphthol and an acylated enzyme. The acyl-enzyme intermediate is subsequently hydrolyzed to release benzoic acid and regenerate the active enzyme.[1]

Quantitative Data on Hydrolytic Stability

A comparative study on the alkaline hydrolysis of various benzoate esters provides the following half-life data, which can be used for relative stability assessment.[2]

| Compound | Structure | Alkaline Hydrolysis Half-life (t½) in min |

| Phenyl benzoate | C₆H₅COOC₆H₅ | 11[2] |

| Methyl 2-naphthoate | C₁₀H₇COOCH₃ | 29[2] |

| Phenyl-2-naphthoate | C₁₀H₇COOC₆H₅ | Not directly provided, but expected to be different from this compound due to steric and electronic effects. |

Note: The data for phenyl-2-naphthoate was not explicitly found for alkaline hydrolysis half-life in the same study, highlighting the specificity of kinetic data.

The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis is slowest in the neutral pH range and increases at both acidic and alkaline pH. An increase in temperature will also increase the rate of hydrolysis, following the Arrhenius equation.

Experimental Protocols for Determining Hydrolytic Stability

The following is a generalized protocol for determining the hydrolytic stability of an ester like this compound as a function of pH. This protocol is adapted from standard methods for studying ester hydrolysis.[3][4][5][6]

Objective:

To determine the pseudo-first-order rate constant (k) and half-life (t½) for the hydrolysis of this compound at various pH values and a constant temperature.

Materials:

-

This compound

-

Buffer solutions of various pH (e.g., pH 4, 7, 9)

-

Hydrochloric acid (HCl) solution (for acidic conditions, e.g., pH 1-2)

-

Sodium hydroxide (NaOH) solution (for alkaline conditions, e.g., pH 10-12)

-

Acetonitrile or other suitable organic solvent (HPLC grade)

-

Water (HPLC grade)

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reverse-phase HPLC column

-

Thermostatted water bath or incubator

-

Volumetric flasks, pipettes, and autosampler vials

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Reaction Setup:

-

For each pH to be tested, pre-heat the buffer solution to the desired temperature (e.g., 37°C) in a thermostatted water bath.

-

Initiate the hydrolysis reaction by adding a small, known volume of the this compound stock solution to the pre-heated buffer solution to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the volume of the organic solvent is minimal to avoid significant changes in the aqueous medium.

-

-

Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot to prevent further hydrolysis. This can be achieved by diluting the sample with a cold mobile phase or by adding a quenching agent that neutralizes the acid or base catalyst.

-

Sample Analysis by HPLC:

-

Analyze the concentration of the remaining this compound in each quenched sample using a validated stability-indicating HPLC method.

-

A typical HPLC method for this compound could involve a C18 column with a mobile phase of acetonitrile and water, with UV detection at a suitable wavelength.[7]

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound (ln[C]) versus time (t).

-

The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Mandatory Visualizations

Diagrams of Hydrolytic Pathways

Caption: Acid-catalyzed hydrolysis of this compound.

Caption: Base-catalyzed hydrolysis (saponification) of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for determining hydrolytic stability.

Conclusion

The hydrolytic stability of this compound is a crucial characteristic that is highly dependent on pH and temperature. It undergoes hydrolysis through acid-catalyzed, base-catalyzed, and enzymatic pathways to form 1-naphthol and benzoic acid. While specific kinetic data for this compound remains to be extensively published, the provided experimental protocols and comparative data from analogous esters offer a solid framework for its stability assessment. Researchers and drug development professionals should consider these factors when utilizing this compound in their applications to ensure product efficacy and stability. Further studies are warranted to establish a detailed pH-rate profile and determine the Arrhenius parameters for the hydrolysis of this compound.

References

- 1. This compound | 607-55-6 | Benchchem [benchchem.com]

- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. nitt.edu [nitt.edu]

- 5. brainkart.com [brainkart.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Naphthyl Benzoate and 2-Naphthyl Benzoate: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyl benzoates are aromatic esters derived from naphthol and benzoic acid. The position of the benzoate group on the naphthalene ring significantly influences the physicochemical properties and reactivity of these isomers. This technical guide provides a comprehensive comparison of 1-Naphthyl benzoate and 2-Naphthyl benzoate, detailing their properties, synthesis, and key chemical transformations. This information is critical for researchers in organic synthesis, materials science, and drug development who utilize these compounds as building blocks or investigate their potential applications. Studies comparing this compound to its isomer, 2-naphthyl benzoate, have revealed significant differences in their properties, which are attributed to the position of the ester linkage on the naphthalene ring. For instance, the steric environment and electronic characteristics of the 1-position versus the 2-position lead to variations in reactivity and photophysical behavior.[1]

Core Properties: A Comparative Analysis

The structural difference between this compound and 2-Naphthyl benzoate, arising from the point of attachment of the benzoate group to the naphthalene moiety, leads to distinct physical and chemical characteristics.

Physical Properties

A summary of the key physical properties for both isomers is presented in Table 1. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | This compound | 2-Naphthyl Benzoate |

| CAS Number | 607-55-6 | 93-44-7 |

| Molecular Formula | C₁₇H₁₂O₂ | C₁₇H₁₂O₂ |

| Molecular Weight | 248.28 g/mol | 248.28 g/mol |

| Appearance | - | White to light yellow crystalline powder.[2] |

| Melting Point | 55.85 °C | 105-109 °C[3] |

| Boiling Point | 351.35 °C (rough estimate) | 351.35 °C (rough estimate)[3] |

| Density | 1.1290 g/cm³ (rough estimate) | 1.1290 g/cm³ (rough estimate)[3] |

| Solubility | - | Sparingly soluble in water; soluble in organic solvents such as ethanol and acetone.[2] |

Table 1: Comparison of Physical Properties of this compound and 2-Naphthyl Benzoate

Chemical Properties and Reactivity

Both this compound and 2-Naphthyl benzoate are relatively stable compounds. Their primary reactivity centers around the ester linkage, which is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding naphthol and benzoic acid.

2-Naphthyl benzoate is described as being relatively inert, not reacting with water or undergoing significant decomposition at room temperature.[2] However, it can react with strong acids or bases.[2]

A notable difference in their photochemical reactivity is the susceptibility of this compound to undergo a photo-Fries rearrangement. Upon exposure to UV radiation, the ester can rearrange to form hydroxybenzoyl-naphthalenes. This reaction proceeds through a radical mechanism and is a valuable synthetic route for producing substituted naphthols.

Spectroscopic Properties

The spectroscopic data for 1-Naphthyl and 2-Naphthyl benzoate are essential for their identification and characterization.

¹H NMR Spectroscopy:

-

This compound: The proton NMR spectrum exhibits a complex multiplet in the aromatic region, typically between δ 7.0 and 8.5 ppm.[1]

-

2-Naphthyl benzoate: Similar to the 1-isomer, the spectrum shows a complex pattern of signals in the aromatic region.

¹³C NMR Spectroscopy:

-

This compound: A key diagnostic signal is the ester carbonyl carbon, which appears at approximately 170 ppm.[1]

-

2-Naphthyl benzoate: The ester carbonyl carbon is also a prominent feature in the downfield region of the spectrum.

Experimental Protocols

Synthesis of Naphthyl Benzoates

The synthesis of naphthyl benzoates is typically achieved through the esterification of the corresponding naphthol with benzoyl chloride. The choice of reaction conditions can be tailored to favor the formation of either isomer.

The Schotten-Baumann reaction is a widely used method for the synthesis of esters from alcohols and acid chlorides in the presence of a base.

Experimental Protocol:

-

Dissolution of 2-Naphthol: In a suitable reaction vessel, dissolve 2-naphthol in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Addition of Benzoyl Chloride: To the cooled solution, add benzoyl chloride dropwise with vigorous stirring. The reaction is typically carried out at a low temperature to control the exothermic reaction.

-

Reaction: Continue stirring for a specified period (e.g., 30 minutes) until the smell of benzoyl chloride is no longer apparent.

-

Isolation: The solid 2-Naphthyl benzoate product precipitates out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Caption: Workflow for the synthesis of 2-Naphthyl benzoate via the Schotten-Baumann reaction.

Fischer-Speier esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

Experimental Protocol:

-

Reactant Mixture: Combine 1-naphthol and benzoic acid in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the ester. Water, a byproduct of the reaction, can be removed using a Dean-Stark apparatus to improve the yield.

-

Workup: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the this compound into an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

References

mechanism of 1-Naphthyl benzoate hydrolysis.

An In-depth Technical Guide to the Hydrolysis of 1-Naphthyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles and experimental methodologies associated with the hydrolysis of this compound. The content is structured to be a valuable resource for professionals in research, and drug development, offering detailed insights into the reaction mechanisms, kinetic analysis, and experimental protocols.

Introduction

This compound is an aromatic ester that undergoes hydrolysis to yield 1-naphthol and benzoic acid. This reaction is of significant interest in organic chemistry and pharmaceutical sciences due to the relevance of esterase activity in drug metabolism and the application of naphthyl derivatives in various chemical syntheses. The hydrolysis can be catalyzed by acids, bases, or enzymes, with each pathway proceeding through distinct mechanistic steps. Understanding the kinetics and mechanism of this hydrolysis is crucial for predicting the stability of ester-containing compounds and for the design of novel therapeutic agents.

Core Concepts: The Mechanism of Hydrolysis

The hydrolysis of this compound involves the cleavage of the ester linkage through the nucleophilic addition of water. This process can be significantly accelerated by the presence of a catalyst.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of 1-naphthol regenerate the acid catalyst and produce benzoic acid.[1]

References

An In-depth Technical Guide on the Electronic and Steric Effects in 1-Naphthyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects inherent in 1-naphthyl benzoate. It delves into the synthesis, structural characterization, and reactivity of this aromatic ester, with a particular focus on how its unique three-dimensional conformation and electron distribution influence its chemical behavior. This document is intended to be a valuable resource for researchers in organic chemistry, materials science, and drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key concepts to facilitate a deeper understanding of this important molecule.

Introduction

This compound is an aromatic ester that serves as a valuable model system for studying the interplay of electronic and steric effects in organic molecules. The positioning of the bulky naphthyl group at the 1-position introduces significant steric hindrance, which, in conjunction with the electronic properties of the benzoate and naphthyl rings, governs its reactivity in processes such as hydrolysis and photochemical rearrangements. Understanding these effects is crucial for the rational design of novel molecules with tailored properties for applications in areas ranging from materials science to medicinal chemistry. For instance, derivatives of this compound have been explored for their potential as liquid crystals and as intermediates in the synthesis of pharmaceutically active compounds.[1][2]

Synthesis and Characterization

The most common and direct method for the synthesis of this compound is the esterification of 1-naphthol with either benzoic acid or a more reactive derivative like benzoyl chloride.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established Schotten-Baumann reaction conditions, commonly used for the synthesis of aryl esters.

Materials:

-

1-Naphthol

-

Benzoyl chloride

-

Pyridine (dried over KOH)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-naphthol (1.0 eq) in anhydrous dichloromethane.

-

Add dry pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield pure this compound as a white solid.

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Assignments |

| FTIR (cm⁻¹) | ~1740 (C=O stretch, ester), ~1270 & ~1150 (C-O stretch, ester), 3100-3000 (=C-H stretch, aromatic), 1600-1450 (C=C stretch, aromatic)[1] |

| ¹H NMR (CDCl₃, ppm) | Aromatic protons typically resonate in the range of δ 7.0-8.5. The absence of a broad singlet corresponding to the hydroxyl proton of 1-naphthol confirms ester formation. |

| ¹³C NMR (CDCl₃, ppm) | The ester carbonyl carbon appears around δ 165-170. Aromatic carbons resonate in the δ 110-150 region. |

Steric Effects: Conformational Analysis

The most significant steric interaction in this compound arises from the proximity of the benzoate group to the peri-hydrogen on the C8 position of the naphthalene ring. This steric clash forces the benzoate group out of the plane of the naphthyl ring system.

Diagram 1: Logical Workflow for Conformational Analysis

Caption: Workflow for computational conformational analysis of this compound.

Based on these calculations, a significant dihedral angle between the plane of the naphthyl ring and the plane of the benzoate group is predicted. This twisted conformation is a direct consequence of steric repulsion and has profound implications for the molecule's reactivity and electronic properties.

Electronic Effects

The electronic properties of this compound are influenced by the electron-withdrawing nature of the carbonyl group and the aromatic character of both the naphthyl and phenyl rings. These effects can be quantified through computational chemistry.

Atomic Charge Distribution

Mulliken population analysis, derived from DFT calculations, can provide an estimation of the partial atomic charges.

Diagram 2: Conceptual Representation of Electronic Effects

References

The Synthesis of 1-Naphthyl Benzoate: A Journey Through the Annals of Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthyl benzoate, an aromatic ester of significant academic and industrial interest, serves as a valuable building block in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. Its history is intrinsically linked to the development of fundamental organic reactions that have become cornerstones of modern synthetic chemistry. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound, detailing the seminal contributions of chemists such as Schotten, Baumann, Fischer, Speier, Friedel, and Crafts. Key synthetic methodologies, including the Schotten-Baumann reaction, Fischer-Speier esterification, and Friedel-Crafts acylation, are presented with detailed experimental protocols. Quantitative data from various synthetic approaches are tabulated for comparative analysis. Furthermore, this guide elucidates the metabolic pathway of this compound via enzymatic hydrolysis, a critical consideration in the context of its application in biological systems.

A Historical Perspective on the Synthesis of this compound

The synthesis of this compound did not emerge from a singular discovery but rather evolved from the establishment of several fundamental reactions in organic chemistry. The latter half of the 19th century was a period of profound advancement in the understanding of molecular structures and reactivity, laying the groundwork for the targeted synthesis of compounds like this compound.

The Schotten-Baumann reaction , first described in 1883 by German chemists Carl Schotten and Eugen Baumann, provided one of the earliest and most straightforward methods for the synthesis of esters from phenols and acid chlorides. This reaction, conducted in the presence of a base to neutralize the hydrogen chloride byproduct, proved to be a versatile tool for the acylation of hydroxyl groups.

Shortly thereafter, in 1895, Emil Fischer and Arthur Speier reported their work on the acid-catalyzed esterification of carboxylic acids and alcohols, a process now famously known as Fischer-Speier esterification . This equilibrium-driven reaction offered an alternative route to esters, relying on the use of an acid catalyst and often an excess of one of the reactants to favor product formation.

The Friedel-Crafts reaction , discovered by Charles Friedel and James Crafts in 1877, opened up another avenue for the formation of carbon-carbon bonds on aromatic rings. While primarily known for alkylation and acylation of aromatic hydrocarbons, this reaction could be adapted for the synthesis of aryl esters, albeit with challenges related to regioselectivity and catalyst activity.

These seminal discoveries collectively provided the chemical toolkit that enabled the synthesis and subsequent study of this compound and its isomers.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and limitations. The choice of method often depends on the desired purity, scale, and the availability of starting materials.

Schotten-Baumann Reaction

This method involves the reaction of 1-naphthol with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide. The base serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic naphthoxide ion that readily attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Reaction Scheme:

Fischer-Speier Esterification

This acid-catalyzed esterification involves the reaction of 1-naphthol with benzoic acid. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the benzoic acid, thereby increasing its electrophilicity. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.

Reaction Scheme:

Friedel-Crafts Acylation

While less common for the direct synthesis of this compound due to potential side reactions and regioselectivity issues, a Friedel-Crafts-type acylation of naphthalene with benzoyl chloride can theoretically yield the target ester. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich naphthalene ring. This method is more commonly employed for the synthesis of naphthyl ketones, but under specific conditions, can be directed towards the formation of the ester.

Reaction Scheme:

Phase-Transfer Catalysis

A modern variation of the Schotten-Baumann reaction utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between the water-soluble naphthoxide and the organic-soluble benzoyl chloride. The PTC, typically a quaternary ammonium salt, transports the naphthoxide ion into the organic phase, accelerating the reaction rate and often leading to higher yields under milder conditions.

Quantitative Data on Synthesis

The efficiency of this compound synthesis varies depending on the chosen method and reaction conditions. The following table summarizes representative quantitative data from the literature.

| Synthesis Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) |

| Schotten-Baumann | 1-Naphthol, Benzoyl Chloride | 10% NaOH | Water/Dichloromethane | Room Temp. | 15-30 min | Good | 56 |

| Fischer-Speier | 1-Naphthol, Benzoic Acid | Conc. H2SO4 | Toluene | 100-120 | 4-8 h | Moderate to Good | 56 |

| Friedel-Crafts Acylation of Naphthalene | Naphthalene, Benzoyl Chloride | AlCl3 | Ethylene Chloride | 35 | - | ~20-30 (α-isomer) | - |

| Phase-Transfer Catalysis | 1-Naphthol, Benzoyl Chloride | Tetrabutylammonium Chloride | Water/Dichloromethane | 10 | 1 h | 92 | - |

| Phase-Transfer Catalysis | 1-Naphthol, Benzoyl Chloride | Tetrabutylammonium Chloride | Water/Dichloromethane | 50 | 1 h | 75 | - |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using the primary methods discussed.

Schotten-Baumann Synthesis of this compound

Materials:

-

1-Naphthol (1.44 g, 10 mmol)

-

10% Sodium Hydroxide Solution (10 mL)

-

Benzoyl Chloride (1.41 g, 1.2 mL, 10 mmol)

-

Dichloromethane (20 mL)

-

Ethanol (for recrystallization)

Procedure:

-

In a 100 mL conical flask, dissolve 1.44 g of 1-naphthol in 10 mL of 10% sodium hydroxide solution. Cool the flask in an ice bath.

-

To the cooled solution, add 1.2 mL of benzoyl chloride dropwise with vigorous shaking.

-

After the addition is complete, stopper the flask and shake vigorously for 15-20 minutes. The product will precipitate as a white solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the crystals and determine the yield and melting point.

Fischer-Speier Synthesis of this compound

Materials:

-

1-Naphthol (1.44 g, 10 mmol)

-

Benzoic Acid (1.22 g, 10 mmol)

-

Concentrated Sulfuric Acid (0.5 mL)

-

Toluene (20 mL)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a 50 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 1.44 g of 1-naphthol, 1.22 g of benzoic acid, and 20 mL of toluene.

-

Carefully add 0.5 mL of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

-

Continue the reflux for 4-8 hours or until no more water is collected.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent.

Metabolic Pathway: Enzymatic Hydrolysis

In biological systems, this compound is susceptible to hydrolysis by esterase enzymes, which are ubiquitous in various tissues, including the liver. This metabolic pathway is a critical determinant of the compound's pharmacokinetic and toxicological profile. The hydrolysis of this compound yields 1-naphthol and benzoic acid.

The enzymatic hydrolysis of esters by serine hydrolases, a common class of esterases, proceeds through a well-established mechanism involving a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site.

Caption: Enzymatic hydrolysis of this compound by a serine esterase.

Experimental and Logical Workflows

The synthesis of this compound can be represented as a logical workflow, starting from the selection of the synthetic route to the final purification and characterization of the product.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a testament to the enduring power of classical organic reactions. From the pioneering work of Schotten, Baumann, Fischer, Speier, Friedel, and Crafts, a variety of reliable methods have been established for the preparation of this important chemical intermediate. The choice of synthetic route depends on a careful consideration of factors such as yield, purity requirements, and reaction conditions. Understanding the metabolic fate of this compound, particularly its enzymatic hydrolysis, is crucial for its application in biological and pharmaceutical contexts. The continued exploration of these synthetic methodologies and the biological interactions of this compound will undoubtedly lead to new discoveries and applications in the fields of chemistry and drug development.

Unveiling the Biological Potential of 1-Naphthyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthyl benzoate, an aromatic ester, has emerged as a molecule of interest in the landscape of biologically active compounds. While historically utilized as a synthetic intermediate, recent studies have illuminated its intrinsic potential, particularly as an antioxidant agent. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antioxidant properties. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a quantitative summary of its activity. This document aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further exploration into the therapeutic applications of this compound and its derivatives.

Introduction

This compound is an ester formed from 1-naphthol and benzoic acid. Its chemical structure, featuring both a naphthalene ring system and a benzoate group, provides a scaffold that is present in numerous biologically active molecules.[1] While it has been traditionally employed in the synthesis of more complex compounds such as flavones, which exhibit a wide range of biological activities including anticancer and antimicrobial effects, direct investigation into the bioactivity of this compound itself has been more limited.[2][3][4][5] This guide consolidates the current scientific knowledge on the biological activities of this compound, with a primary focus on its demonstrated antioxidant capabilities.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of 1-naphthol with benzoyl chloride.[6] This reaction, a variation of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the benzoylation of naphthols.[7][8][9]

Materials:

-

1-Naphthol

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

-

Distilled water

-

Ice bath

-

Conical flask with a stopper

-

Buchner funnel and flask

-

Filter paper

-

Beakers

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

In a conical flask, dissolve 1.44 g (10 mmol) of 1-naphthol in 20 mL of 10% NaOH solution. If necessary, gently warm the mixture to facilitate dissolution, then cool the solution in an ice bath.

-

To the cooled solution, add 1.4 mL (12 mmol) of benzoyl chloride dropwise while vigorously shaking or stirring the flask.

-

After the addition is complete, stopper the flask and continue to shake vigorously for 15-20 minutes. The reaction mixture will become cloudy as the solid product precipitates.

-

Check the pH of the solution to ensure it remains alkaline. If it is not, add a few more drops of the NaOH solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product thoroughly with cold distilled water to remove any unreacted starting materials and salts.

-

Recrystallize the crude this compound from a minimal amount of hot ethanol to purify the product.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.

-

Determine the melting point and characterize the product using spectroscopic methods (e.g., FTIR, NMR) to confirm its identity and purity.

Logical Relationship of Synthesis:

Biological Activity: Antioxidant Properties

The primary biological activity of this compound that has been quantitatively assessed is its ability to act as an antioxidant. Antioxidants are crucial for mitigating the damaging effects of oxidative stress in biological systems by neutralizing reactive oxygen species (ROS). The antioxidant potential of this compound has been evaluated through two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the hydrogen peroxide (H₂O₂) scavenging assay.[6]

Quantitative Antioxidant Activity Data

The antioxidant activity of this compound (referred to as OE2 in the cited study) is summarized in the table below. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals or reactive species.

| Assay | This compound (OE2) IC50 (μM) |

| DPPH Radical Scavenging Activity | 1138.7[6] |

| Hydrogen Peroxide Scavenging Activity | 1069.4[6] |

These results indicate that this compound possesses moderate antioxidant activity.[6]

Experimental Protocols for Antioxidant Assays

3.2.1. DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

-

This compound (test sample)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)

-

Methanol

-

Ascorbic acid (standard antioxidant)

-

96-well microplate

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the test sample and the standard (ascorbic acid) in methanol.

-

In a 96-well microplate, add 190 µL of the DPPH solution to 10 µL of each dilution of the test sample and the standard.

-

For the control, add 190 µL of the DPPH solution to 10 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.

Experimental Workflow for DPPH Assay:

References

- 1. This compound | 607-55-6 | Benchchem [benchchem.com]

- 2. irjst.com [irjst.com]

- 3. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. egyankosh.ac.in [egyankosh.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

Technical Guide to the Safety Data of 1-Naphthyl benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for 1-Naphthyl benzoate (CAS No. 607-55-6). The information is compiled from various chemical and safety data sources to assist researchers, scientists, and professionals in drug development in understanding its hazard profile. A significant lack of experimental toxicological and ecotoxicological data for this compound necessitates a cautious approach to its handling and use.

Chemical Identification and Physical Properties

This compound is an aromatic ester. Its basic identification and physical properties are summarized below. It should be noted that there are discrepancies in the reported melting points from different sources, which may be due to different experimental conditions or purities of the samples tested.

Table 1: Chemical Identification

| Identifier | Value | Source |

| Chemical Name | naphthalen-1-yl benzoate | PubChem[1] |

| Synonyms | 1-Naphthol, benzoate; Benzoic acid, 1-naphthyl ester | Cheméo[2], PubChem[1] |

| CAS Number | 607-55-6 | Guidechem[3], Benchchem[4] |

| Molecular Formula | C17H12O2 | Guidechem[3], PubChem[1] |

| Molecular Weight | 248.28 g/mol | Cheméo[2], PubChem[1] |

| InChI Key | KZWCTFLBFSWYHS-UHFFFAOYSA-N | Benchchem[4], SIELC Technologies[5] |

Table 2: Physical and Chemical Properties

| Property | Value | Remarks | Source |

| Melting Point | 44 - 49 °C | Experimental | Benchchem[4] |

| 55.85 °C | Experimental | ChemicalBook | |

| Boiling Point | 351.35 °C | Rough Estimate | ChemicalBook |

| Density | 1.1290 g/cm³ | Rough Estimate | ChemicalBook |

| logP (Octanol/Water Partition Coefficient) | 4.4 | Computed by XLogP3 | PubChem[1] |

| 4.33 | SIELC Technologies[5] | ||

| Hydrogen Bond Donor Count | 0 | Computed | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem[1] |

| Rotatable Bond Count | 3 | Computed | PubChem[1] |

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] There is no available data for pictograms, signal words, or hazard statements.[3]

Toxicological and Ecotoxicological Information

A critical review of available safety data reveals a significant lack of experimental toxicological and ecotoxicological information for this compound. The Safety Data Sheet from Guidechem explicitly states "no data available" for key toxicological and ecotoxicological endpoints.

Table 3: Summary of Available Toxicological and Ecotoxicological Data

| Endpoint | Result | Source |

| Acute Oral Toxicity | No data available | Guidechem[3] |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | No data available | |

| Skin Corrosion/Irritation | No data available | |

| Serious Eye Damage/Irritation | No data available | |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | |

| STOT-Single Exposure | No data available | |

| STOT-Repeated Exposure | No data available | |

| Aspiration Hazard | No data available | |

| Toxicity to Fish | No data available | Guidechem[3] |

| Toxicity to Daphnia and other aquatic invertebrates | No data available | Guidechem[3] |

| Toxicity to Algae | No data available | Guidechem[3] |

| Persistence and Degradability | No data available | Guidechem[3] |

| Bioaccumulative Potential | No data available | Guidechem[3] |

Experimental Protocols for Safety Assessment

In the absence of experimental data, this section outlines the standard methodologies that would be employed to determine the toxicological and ecotoxicological properties of this compound, based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (OECD Guideline 423)

This method involves a stepwise procedure with the use of a small number of animals per step. The substance is administered orally to a group of experimental animals at one of the defined doses. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step. This procedure allows for the classification of the substance's acute toxicity.

Skin Irritation (OECD Guideline 439)

This in vitro test method uses reconstructed human epidermis to assess the skin irritation potential of a substance. The test chemical is applied topically to the tissue. Cell viability is then measured, typically by the enzymatic conversion of a vital dye. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Eye Irritation (OECD Guideline 492B)

The Reconstructed human Cornea-like Epithelium (RhCE) test method is an in vitro procedure to identify chemicals that are not classified for serious eye damage or eye irritation. The test substance is applied to the surface of the epithelial tissue. The endpoint is a measure of cell viability, which is used to distinguish between non-irritants and substances that require further testing for irritation or serious eye damage.

Aquatic Toxicity

-

Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.

-

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): This test assesses the acute toxicity of a substance to Daphnia magna. The endpoint is the concentration that immobilizes 50% of the daphnids (EC50) after a 48-hour exposure.

-

Alga, Growth Inhibition Test (OECD Guideline 201): This test evaluates the effect of a substance on the growth of a freshwater algal species. The endpoint is the inhibition of growth (cell number or biomass) over a 72-hour period.

Visualization of Hazard Assessment Workflow

The following diagram illustrates the logical workflow for assessing the hazards of a chemical substance like this compound, highlighting the current data gaps.

Handling and Storage

Given the lack of comprehensive safety data, it is prudent to handle this compound with standard laboratory precautions for handling chemicals of unknown toxicity.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

First-Aid Measures

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: No data available.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: No data available.

-

Incompatible Materials: No data available.

-

Hazardous Decomposition Products: No data available.

Conclusion

The safety profile of this compound is largely undefined due to a significant lack of experimental data on its toxicological and ecotoxicological effects. While it is not currently classified as hazardous, this is based on an absence of data rather than evidence of non-toxicity. Therefore, it is imperative that researchers and other professionals handle this compound with a high degree of caution, employing standard safety protocols for chemicals with unknown hazards. The generation of experimental data following established OECD guidelines is necessary for a comprehensive risk assessment.

References

- 1. 1-Naphthalenol, 1-benzoate | C17H12O2 | CID 69086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthalenol, benzoate (CAS 607-55-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 607-55-6 | Benchchem [benchchem.com]

- 5. This compound | SIELC Technologies [sielc.com]

Methodological & Application

Application Note: Synthesis of 1-Naphthyl Benzoate via Schotten-Baumann Reaction

Abstract